molecular formula C11H10ClF3N2O B2465830 (E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one CAS No. 1107035-71-1

(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one

Cat. No. B2465830
M. Wt: 278.66
InChI Key: RGCJSYSZVRNNLN-ONEGZZNKSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy can be used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts required.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antimicrobial Activity

A key application of this compound involves its use in the synthesis of novel fused pyrimidine derivatives. These derivatives have shown pronounced inhibitory effects on the growth of tested cell lines, indicating their potential in antimicrobial and anticancer applications (Al-Bogami, Saleh, & Moussa, 2018).

Chemical Reactions and Synthesis

The compound plays a role in the efficient synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins. The reaction of this compound with triflic anhydride or POCl3 results in CF3 substituted 3-aryl- or 3-hetarylacroleins, highlighting its utility in chemical synthesis (Baraznenok, Nenajdenko, & Balenkova, 1998).

Application in Pesticide Discovery

This compound is significant in the synthesis of intermediates for tefluthrin, a widely used insecticide. The presence of a pyridine ring, often used in pesticide discovery, indicates its potential for creating insecticidal compounds (Liu, Feng, Liu, & Zhang, 2006).

Optical Material Research

One derivative of this compound has been synthesized and investigated for its nonlinear optical properties. The compound showed potential as a candidate for optical device applications, such as optical limiters, due to its distinct nonlinear absorption behavior (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Role in Organometallic Chemistry

The compound has been used in the synthesis of bis(imino)pyridine ligands containing aryl substituents with o-trifluoromethyl units. These ligands, when activated, have demonstrated high olefin oligomerization/polymerization activities, suggesting their importance in organometallic chemistry (Tellmann, Gibson, White, & Williams, 2005).

Nonlinear Optical Material

Pyrene derivatives of this compound have been synthesized to study broadband nonlinear refraction. These derivatives showed promising properties as broadband nonlinear refractive materials, suggesting their potential in optical technologies (Wu, Xiao, Sun, Jia, Yang, Shi, Wang, Zhang, & Song, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJSYSZVRNNLN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one

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